![molecular formula C15H19NO3 B3037838 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-58-8](/img/structure/B3037838.png)
1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound seems to be a derivative of 4-sec-butylphenol and boronic acid . 4-sec-Butylphenol is a type of phenol with a butyl group attached to the fourth carbon . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydroxyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar compounds. For instance, Suzuki–Miyaura coupling is a common method for creating carbon-carbon bonds using organoboron reagents . Another method involves the reaction of phenyl isothiocyanate with corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its components. Phenols typically have somewhat acidic properties due to the presence of the hydroxyl group . Boronic acids are mild Lewis acids .Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. This reaction involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium. The stability and reactivity of boron reagents significantly impact the success of SM coupling reactions . 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable organoboron reagent in SM couplings, enabling the synthesis of diverse biaryl compounds.
Benzylic Oxidation to Carboxylic Acid
By treating the alkyl side chain of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a sodium dichromate source (e.g., sulfuric acid) under heat, the benzylic carbon can be oxidized to form a carboxylic acid functional group. This transformation yields the corresponding benzoic acid molecule .
Protodeboronation for Alkene Hydromethylation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters. When paired with a Matteson–CH₂–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid participates in this valuable transformation .
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-10(2)11-4-6-13(7-5-11)16-9-12(15(18)19)8-14(16)17/h4-7,10,12H,3,8-9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZRLNEBVHNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176157 | |
Record name | 1-[4-(1-Methylpropyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-58-8 | |
Record name | 1-[4-(1-Methylpropyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63674-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1-Methylpropyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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